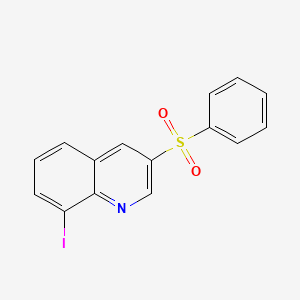









|
REACTION_CXSMILES
|
I[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][C:8]([S:12]([C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1)(=[O:14])=[O:13])=[CH:7]2.[CH3:21][N:22]1[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]1.CC(C)([O-])C.[Na+]>C1(P[C-]2C=CC=C2)C=CC=CC=1.[C-]1(PC2C=CC=CC=2)C=CC=C1.[Fe+2]>[CH3:21][N:22]1[CH2:27][CH2:26][N:25]([C:2]2[CH:3]=[CH:4][CH:5]=[C:6]3[C:11]=2[N:10]=[CH:9][C:8]([S:12]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)(=[O:14])=[O:13])=[CH:7]3)[CH2:24][CH2:23]1 |f:2.3,4.5.6|
|


|
Name
|
|
|
Quantity
|
190 mg
|
|
Type
|
reactant
|
|
Smiles
|
IC=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
48 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN1CCNCC1
|
|
Name
|
|
|
Quantity
|
65 mg
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
|
Name
|
di-palladium tetrakis-(dibenzylidine acetone)
|
|
Quantity
|
88 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
1,1′-diphenylphosphino ferrocene
|
|
Quantity
|
161 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(=CC=CC=C1)P[C-]1C=CC=C1.[C-]1(C=CC=C1)PC1=CC=CC=C1.[Fe+2]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
40 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred under argon at 40° C. for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
in degassed dry dioxan (2 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed
|


Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN1CCN(CC1)C=1C=CC=C2C=C(C=NC12)S(=O)(=O)C1=CC=CC=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |